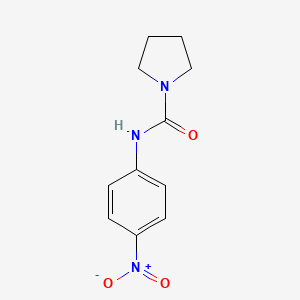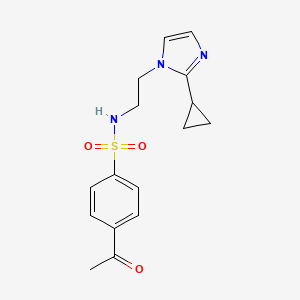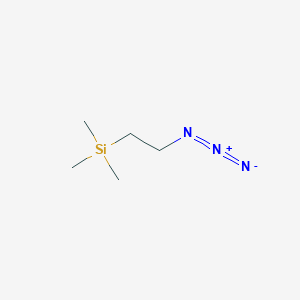![molecular formula C18H15F3N2O3 B2935135 2,5-difluoro-N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)benzamide CAS No. 2034551-32-9](/img/structure/B2935135.png)
2,5-difluoro-N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Difluoro-N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)benzamide is a fluorinated benzamide compound with intriguing chemical properties and potential applications in various scientific fields. This compound is recognized for its distinctive structural features, combining fluorine atoms, a benzamide moiety, and an oxazepine ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
Formation of the Oxazepine Ring:
Starting from a suitable benzene derivative, a sequence of reactions introduces the oxazepine structure.
Reagents like fluorobenzene and amines are often employed.
Typical conditions involve heating and the use of catalysts like acids or bases.
Fluorination:
The incorporation of fluorine atoms is achieved through electrophilic fluorination.
Common reagents include N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Reaction conditions usually involve an inert atmosphere and moderate temperatures.
Benzamide Formation:
A coupling reaction between the oxazepine derivative and a benzamide precursor.
Reagents like carbodiimides (e.g., EDCI) or coupling agents are used.
Conditions involve room temperature to mild heating.
Industrial Production Methods
Batch Processing:
Large-scale synthesis employs batch reactors.
Careful control of temperature, pressure, and reagent addition ensures high yields.
Purification steps like crystallization or chromatography follow the reaction.
Continuous Flow Synthesis:
For increased efficiency, continuous flow reactors may be used.
Real-time monitoring and automation optimize reaction conditions.
Enhanced safety and scalability make this method attractive for industrial production.
Chemical Reactions Analysis
Types of Reactions
Oxidation:
Can undergo oxidation to form higher oxidation state derivatives.
Common oxidizing agents include hydrogen peroxide or peracids.
Reduction:
Reduction reactions can yield alcohol or amine derivatives.
Reagents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are used.
Substitution:
The presence of fluorine atoms allows for nucleophilic aromatic substitution.
Reagents like amines, thiols, or alkoxides can participate.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, peracids, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride, catalytic hydrogenation.
Substitution Reagents: Amines, thiols, alkoxides.
Major Products Formed
Oxidation Products: Ketones, acids, and epoxides.
Reduction Products: Alcohols, amines, and hydrocarbons.
Substitution Products: Various substituted derivatives depending on the nucleophile.
Scientific Research Applications
Chemistry:
Used as a precursor for the synthesis of complex fluorinated organic molecules.
Employed in studies involving fluorine chemistry and aromatic substitution reactions.
Biology:
Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Used in studies of fluorinated compounds' interaction with biological macromolecules.
Medicine:
Fluorination can enhance metabolic stability and binding affinity to biological targets.
Industry:
Utilized in the development of specialty chemicals and materials.
Applications in agrochemicals, polymers, and advanced materials.
Mechanism of Action
The compound's effects are exerted through specific molecular interactions with its targets. The fluorine atoms may enhance the binding affinity to biological targets by forming strong hydrogen bonds and van der Waals interactions. The oxazepine ring system contributes to the rigidity and spatial arrangement, enabling selective binding to enzymes or receptors.
Molecular Targets:
Enzymes: The compound may inhibit or modulate enzyme activity.
Receptors: Can act as an agonist or antagonist.
Pathways Involved:
Interference with biochemical pathways involved in disease processes.
Modulation of signaling pathways at the cellular level.
Comparison with Similar Compounds
Fluorinated Benzamides: Similar in the benzamide moiety but lack the oxazepine ring.
Oxazepine Derivatives: Share the oxazepine ring but differ in substitution patterns.
Fluorinated Aromatics: Contain fluorine atoms but differ significantly in overall structure.
Uniqueness:
The combination of fluorine atoms, benzamide moiety, and oxazepine ring confers distinct chemical and biological properties.
Enhanced stability and specificity due to the presence of multiple fluorine atoms and rigid ring systems.
There you have it: a high-level introduction to the fascinating compound 2,5-difluoro-N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)benzamide. Science and chemistry are at their most exciting when pushing the boundaries of what’s possible!
Properties
IUPAC Name |
2,5-difluoro-N-[2-(7-fluoro-3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F3N2O3/c19-12-2-4-16-11(7-12)9-23(17(24)10-26-16)6-5-22-18(25)14-8-13(20)1-3-15(14)21/h1-4,7-8H,5-6,9-10H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJZZVRWWAOBZRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)F)OCC(=O)N1CCNC(=O)C3=C(C=CC(=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-Chloro-N-[[1-(3-cyanopyridin-2-yl)piperidin-4-yl]methyl]-6-fluorobenzamide](/img/structure/B2935055.png)
![2-Chloro-1-[3-[[methyl-[(4-methyl-1,3-thiazol-5-yl)methyl]amino]methyl]pyrrolidin-1-yl]propan-1-one](/img/structure/B2935056.png)
![2-(benzylsulfanyl)-N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2935057.png)
![methyl 4-(2-{[5-(4-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate](/img/structure/B2935060.png)
![N-Cyclohexyl-4-[(prop-2-enoylamino)methyl]benzamide](/img/structure/B2935062.png)

![1-[3-(Acetyloxy)-1-adamantyl]-1-methylethyl acetate](/img/structure/B2935065.png)

![N-methyl-2-[(2-methylphenoxy)acetyl]hydrazinecarbothioamide](/img/structure/B2935067.png)


![tert-butyl 4-(2-oxo-2-((1R,5S)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)ethyl)piperidine-1-carboxylate](/img/structure/B2935072.png)
![2-{[5-(dimethylsulfamoyl)furan-2-yl]methoxy}-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide](/img/structure/B2935073.png)
![2-[9-(4-chlorophenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B2935075.png)
